![molecular formula C15H22N4O4 B2638138 tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate CAS No. 833452-36-1](/img/structure/B2638138.png)
tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate
Overview
Description
“tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate” is a chemical compound with the molecular formula C15H22N4O4 . It has a molecular weight of 322.360 Da . The compound is related to “tert-Butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate”, which has a molecular weight of 292.38 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C15H24N4O2/c1-15(2,3)21-14(20)18-11-6-5-9-19(10-11)13-12(16)7-4-8-17-13/h4,7-8,11H,5-6,9-10,16H2,1-3H3,(H,18,20) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 486.4±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .Scientific Research Applications
- Explanation : PROTACs are molecules designed to selectively degrade specific proteins by recruiting them to the cellular degradation machinery. The compound’s structure allows it to act as a bridge between the target protein and the E3 ubiquitin ligase, leading to protein degradation .
- Explanation : By attaching the compound to other molecules (such as antibodies, peptides, or small molecules), scientists can create targeted drug delivery systems, imaging agents, or diagnostic tools. The tert-butyl group provides stability during conjugation reactions .
- Explanation : Researchers modify its structure to create derivatives with improved pharmacological properties. These derivatives may target specific diseases, such as cancer, neurodegenerative disorders, or infectious diseases .
- Explanation : The nitropyridine moiety may interact with neurotransmitter receptors or ion channels, making it relevant for understanding neuronal processes. Additionally, its tert-butyl ester group ensures solubility in biological systems .
- Explanation : The tert-butyl carbamate group can be tailored for specific interactions with surfaces, such as self-assembled monolayers or nanoparticles. These modified surfaces find use in biosensors, catalysis, or drug delivery systems.
- Explanation : Scientists use it to link biomolecules (e.g., proteins, peptides, DNA) to other entities, enabling studies of protein-protein interactions, enzyme kinetics, or cellular processes. The nitropyridine group provides a specific handle for selective conjugation .
PROTAC Development for Targeted Protein Degradation
Chemical Conjugates
Medicinal Chemistry and Drug Discovery
Neuroscience Research
Materials Science and Surface Modification
Chemical Biology and Bioconjugation
properties
IUPAC Name |
tert-butyl N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)17-11-6-9-18(10-7-11)13-12(19(21)22)5-4-8-16-13/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTRLOQMXIFTGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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